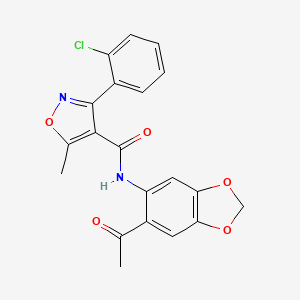

N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

説明

特性

IUPAC Name |

N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2O5/c1-10(24)13-7-16-17(27-9-26-16)8-15(13)22-20(25)18-11(2)28-23-19(18)12-5-3-4-6-14(12)21/h3-8H,9H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUSAQKKVFNYVDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC4=C(C=C3C(=O)C)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

(a) N-BENZHYDRYL-3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE ()

- Structure : Shares the 3-(2-chlorophenyl)-5-methyl-oxazole backbone but substitutes the 1,3-benzodioxol-5-yl group with a benzhydryl (diphenylmethyl) moiety.

- Physicochemical Properties :

- Molecular Weight: 402.878 g/mol (vs. ~417 g/mol for the target compound, estimated).

- LogP (predicted): ~4.2 (higher hydrophobicity due to benzhydryl group).

- In contrast, the acetylated benzodioxole in the target compound may enhance hydrogen-bonding capacity, favoring interactions with polar binding pockets .

(b) (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide ()

- Structure : Incorporates a benzodioxole and 2-chlorophenyl group but replaces the oxazole with an imidazole-propenylidene hydrazinecarboxamide scaffold.

- Biological Activity : Exhibits antifungal activity against Candida albicans (MIC = 32 µg/mL) and Aspergillus niger (MIC = 64 µg/mL). The imidazole moiety likely contributes to antifungal efficacy via cytochrome P450 inhibition, a mechanism absent in oxazole derivatives .

- Crystallography: Crystallizes in the monoclinic P21/c space group (a = 8.7780 Å, b = 20.5417 Å, c = 11.0793 Å), with intermolecular interactions dominated by N–H···O and C–H···Cl bonds. The target compound’s acetyl group may introduce additional C=O···H interactions .

Comparative Data Table

Research Findings and Mechanistic Insights

- Synthetic Routes: The target compound’s synthesis likely follows pathways similar to and , involving oxazole ring formation via cyclization of acylated amino acids or ketones. The acetyl-benzodioxol group may be introduced via Friedel-Crafts acylation .

- Electronic Properties : Density functional theory (DFT) calculations on analogues () reveal that electron-withdrawing groups (e.g., acetyl, chlorine) stabilize frontier molecular orbitals, enhancing reactivity toward electrophilic targets. The target compound’s acetyl group may further polarize the benzodioxole ring, influencing binding affinity .

- Antifungal vs. Cytotoxic Potential: While the imidazole derivative () shows antifungal activity, 1,3-oxazole derivatives () are often evaluated for cytotoxicity. The target compound’s lack of imidazole may shift its bioactivity toward kinase or protease inhibition rather than antifungal action .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step reactions, including cyclization of oxazole precursors and coupling with substituted benzodioxol moieties. Key steps include:

- Use of catalysts like sodium hydride or bases for cyclization (common in oxazole synthesis) .

- Solvent selection (e.g., dimethylformamide or acetonitrile) to stabilize intermediates and improve solubility .

- Reaction monitoring via HPLC or TLC to track intermediate formation and purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodology : Characterization involves:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., acetyl and chlorophenyl groups) .

- Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .

- Elemental analysis : Confirmation of C, H, N, and Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

- Methodology :

- Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways, such as nucleophilic acyl substitutions or cycloadditions .

- Reaction path search algorithms : Tools like GRRM or AFIR identify low-energy transition states, reducing trial-and-error experimentation .

Q. How do structural modifications (e.g., acetyl vs. methyl groups) impact biological activity or physicochemical properties?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing acetyl with trifluoromethyl) and compare:

- LogP values (lipophilicity) via HPLC retention times .

- Bioactivity in enzyme inhibition assays (e.g., kinase or protease targets) .

- Thermal analysis : DSC/TGA to assess stability differences between derivatives .

- Data Contradictions : Fluorinated analogs may show higher metabolic stability but reduced solubility, requiring trade-offs in drug design .

Q. How can statistical experimental design resolve contradictions in reaction yield data for this compound?

- Methodology :

- Factorial Design : Vary factors like temperature, solvent polarity, and catalyst loading to identify interactions affecting yield .

- Response Surface Methodology (RSM) : Optimize conditions for multi-variable systems (e.g., balancing cyclization efficiency vs. byproduct formation) .

Q. What analytical techniques are critical for detecting degradation products under stress conditions?

- Methodology :

- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions, then analyze via:

- LC-MS/MS to identify degradation pathways (e.g., hydrolysis of the oxazole ring) .

- X-ray crystallography to confirm structural changes in degraded samples .

- Key Insight : Chlorophenyl and benzodioxol groups are prone to oxidation, requiring antioxidants in formulation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。